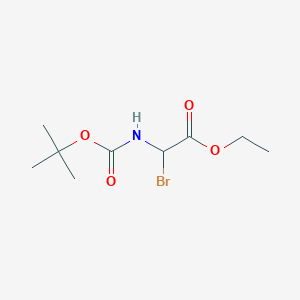

Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a chemical compound widely used in organic synthesis. It is known for its role as an intermediate in the preparation of various pharmaceuticals and biologically active molecules. The compound features a bromo group and a tert-butoxycarbonyl (Boc) protected amino group, making it versatile for different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate typically involves the bromination of ethyl 2-aminoacetate followed by the protection of the amino group with a tert-butoxycarbonyl group. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also minimize human error and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is often used for Boc deprotection.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as ethyl 2-azido-2-((tert-butoxycarbonyl)amino)acetate or ethyl 2-thiocyanato-2-((tert-butoxycarbonyl)amino)acetate can be formed.

Deprotection: The major product is ethyl 2-bromo-2-aminoacetate.

Scientific Research Applications

Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the preparation of peptide mimetics and other biologically active compounds.

Medicine: The compound is a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action for Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate primarily involves its role as a building block in organic synthesis. The bromo group acts as a leaving group in substitution reactions, while the Boc-protected amino group can be deprotected to reveal a reactive amine. These functionalities allow the compound to participate in various synthetic pathways, targeting specific molecular structures .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-bromo-2-aminoacetate: Lacks the Boc protection, making it more reactive but less stable.

Methyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.

Uniqueness

This compound is unique due to its combination of a bromo group and a Boc-protected amino group, providing a balance of reactivity and stability. This makes it particularly useful in multi-step organic syntheses where selective reactions are required .

Biological Activity

Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, with the molecular formula C9H16BrNO4, is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and an amino group. The presence of the bromoacetate moiety enhances its reactivity, making it a valuable intermediate in organic synthesis. The Boc group is crucial for protecting the amine during chemical reactions, allowing for selective transformations without affecting the amine functionality.

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of the Bromoacetate : The initial step includes the bromination of acetic acid derivatives.

- Protection of the Amine : The amine group is protected using tert-butoxycarbonyl chloride.

- Esterification : The final step involves esterification to form the ethyl ester.

This multi-step synthesis can be optimized using modern techniques such as flow microreactor systems to enhance efficiency and sustainability compared to traditional batch processes .

Biological Activity

While specific biological activity data for this compound is limited, its structural similarities to other bioactive compounds suggest potential pharmacological properties. Compounds with similar structures often exhibit significant interactions with biological targets, influencing enzyme mechanisms and protein-ligand interactions.

Potential Pharmacological Applications

- Medicinal Chemistry : Investigated for potential roles in drug development due to its ability to engage selectively with biological targets through hydrogen bonding and hydrophobic interactions.

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on various enzymes, suggesting that this compound may also exhibit such properties .

Case Studies and Research Findings

-

Interaction Studies :

- Research indicates that compounds with bromoacetate moieties can selectively interact with enzymes, which could be explored further to understand their therapeutic roles .

- A study involving structural analogs highlighted their ability to inhibit specific enzymes related to cancer progression, indicating a potential pathway for this compound in cancer treatment .

-

Comparative Analysis :

- A comparative study of structurally related compounds revealed that those containing similar functional groups exhibited varying degrees of biological activity, emphasizing the importance of structural nuances in determining efficacy .

- A table summarizing the biological activities of several related compounds is provided below:

Properties

Molecular Formula |

C9H16BrNO4 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

ethyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

InChI |

InChI=1S/C9H16BrNO4/c1-5-14-7(12)6(10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13) |

InChI Key |

YWBGTMFTOWARDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(NC(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.